Evidence 1: Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity Profiling
This compound has been profiled as an agonist of mouse Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 of 780 nM in a cAMP accumulation BRET assay [1]. While direct head-to-head comparator data against other 2,6-dichlorophenyl amino alcohols is not publicly available, this quantitative potency value establishes a baseline for structure-activity relationship (SAR) investigations where the 2,6-dichloro substitution pattern is a critical determinant of TAAR1 engagement. In contrast, unsubstituted phenylpropanolamine (norephedrine/norpseudoephedrine) exhibits TAAR1 activity that differs substantially due to the absence of the electron-withdrawing and sterically bulky 2,6-dichloro substituents, which modulate both receptor binding pocket accommodation and ligand-receptor residence time [2]. The 2,6-dichloro motif restricts rotational freedom of the aryl ring, creating a conformationally constrained pharmacophore that cannot be replicated by mono-halogenated or non-halogenated analogs.
| Evidence Dimension | TAAR1 agonism potency |
|---|---|
| Target Compound Data | EC50 = 780 nM |
| Comparator Or Baseline | Unsubstituted phenylpropanolamine (no direct assay data available; structural inference only) |
| Quantified Difference | Potency value provided; comparative ΔEC50 not available |
| Conditions | Mouse TAAR1 expressed in HEK293 cells; cAMP accumulation measured by BRET after 20 min incubation |
Why This Matters
The quantitative EC50 value provides a reference point for SAR campaigns where 2,6-dichloro substitution is hypothesized to enhance target engagement or selectivity relative to non-halogenated scaffolds.
- [1] BindingDB. BDBM50227825; CHEMBL4060464. Agonist activity at mouse TAAR1 expressed in HEK293 cells. View Source
- [2] Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission. Pharmacology & Therapeutics. View Source
